molecular formula C17H18N4 B14700672 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile CAS No. 22700-64-7

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile

Cat. No.: B14700672
CAS No.: 22700-64-7
M. Wt: 278.35 g/mol
InChI Key: UBVTXOYOGDEDBU-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile is an organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye chemistry due to its ability to impart color to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzonitrile under basic conditions to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photoresponsive materials and molecular switches .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-[4-(Diethylamino)phenyl]diazenyl}phthalonitrile
  • 5-(4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid

Uniqueness

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile is unique due to its specific electronic properties and the ability to undergo photoisomerization. This makes it particularly valuable in applications requiring light-responsive behavior .

Properties

CAS No.

22700-64-7

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C17H18N4/c1-3-21(4-2)17-11-9-16(10-12-17)20-19-15-7-5-14(13-18)6-8-15/h5-12H,3-4H2,1-2H3

InChI Key

UBVTXOYOGDEDBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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